delta4-Dafachronic acid

filarial nematode DAF-12 transactivation stereoisomer pharmacology

Delta4-Dafachronic acid (Δ4-DA; CAS 23017-97-2) is a C27 3-keto-cholestenoic acid that functions as an agonist of the DAF-12 nuclear hormone receptor, a conserved regulator of developmental timing, dauer diapause, reproduction, and lifespan in nematodes. The commercial product is supplied as a racemic mixture of (25R)-Δ4-dafachronic acid and (25S)-Δ4-dafachronic acid.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 23017-97-2
Cat. No. B1663756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta4-Dafachronic acid
CAS23017-97-2
Synonyms3-oxo-cholest-4-en-26-oic acid
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyPSXQJZDFWDKBIP-NNWQCNCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Delta4-Dafachronic Acid (CAS 23017-97-2): Core Identity and Procurement-Relevant Profile


Delta4-Dafachronic acid (Δ4-DA; CAS 23017-97-2) is a C27 3-keto-cholestenoic acid that functions as an agonist of the DAF-12 nuclear hormone receptor, a conserved regulator of developmental timing, dauer diapause, reproduction, and lifespan in nematodes [1]. The commercial product is supplied as a racemic mixture of (25R)-Δ4-dafachronic acid and (25S)-Δ4-dafachronic acid . Identified as an endogenous cholesterol metabolite in Caenorhabditis elegans and as a natural constituent of mammalian sera, Δ4-DA is deployed as a chemical probe to activate DAF-12 signaling in diverse research contexts spanning C. elegans genetics, parasitic nematode biology, and comparative endocrinology [2] [3].

Functional Non-Interchangeability of Delta4-Dafachronic Acid Among DAF-12 Ligands


Dafachronic acids share a 3-keto-cholestenoic acid core, yet DAF-12 receptors from different nematode species and the two C-25 enantiomers of Δ4-DA exhibit markedly divergent activation potencies, making simple substitution unreliable. The commercial racemic Δ4-DA provides a defined 1:1 mixture of the (25R) and (25S) epimers, whereas the more potent (25S)-Δ4-DA is not commercially available as a pure enantiomer [1]. Replacing Δ4-DA with Δ7-DA alters the EC50 by up to 4-fold on C. elegans DAF-12 and 3-fold on D. immitis DAF-12, and substituting with the truncated analog 27-nor-Δ4-DA or the C24 alcohol 24-hydroxy-4-cholen-3-one produces partial agonism or pure antagonism, respectively [2] [3]. These quantitative differences directly affect experimental outcomes in transactivation, dauer rescue, and parasitic larval molting assays, underscoring that each DAF-12 ligand is a distinct pharmacological tool.

Quantitative Differentiation of Delta4-Dafachronic Acid (CAS 23017-97-2) Against Closest Analogs


Racemic Δ4-DA vs. (25S)-Δ4-DA: Commercial Accessibility and Defined Potency in Filarial DAF-12 Activation

The commercial racemic Δ4-DA (50:50 R:S) is the only Δ4-dafachronic acid form routinely available for purchase; the (25S)-Δ4-DA enantiomer, despite being approximately 2.9-fold more potent on C. elegans DAF-12 (EC50 23 nM vs. 66 nM for the (25R) enantiomer), is not commercially accessible [1] . In filarial DAF-12 transactivation assays, the (25R)-Δ4-DA enantiomer alone yields an EC50 of ~5 nM, whereas the racemic mixture provides a defined composite activity that reliably activates both BmaDAF-12 and DimDAF-12 at physiologically relevant concentrations (~4 nM found in mammalian serum) [2]. Procurement of the racemic mixture therefore ensures reproducible agonist pharmacology without the batch-to-batch inconsistency that would arise from variable enantiomeric enrichment.

filarial nematode DAF-12 transactivation stereoisomer pharmacology

Δ4-DA vs. Δ7-DA: Differential Receptor Selectivity Between Filarial and Non-Filarial Nematodes

In transactivation assays, Δ4-DA and Δ7-DA exhibit inverted potency profiles depending on the nematode species. On C. elegans DAF-12, Δ7-DA is 5.1-fold more potent than Δ4-DA (EC50 16 nM vs. 81 nM), whereas on the filarial nematode D. immitis DAF-12, Δ7-DA is only 3.1-fold more potent (EC50 0.21 nM vs. 0.65 nM), and both ligands activate B. malayi DAF-12 with comparably high potency [1] [2]. Moreover, Δ4-DA uniquely activates HcoDAF-12 from Haemonchus contortus, a capability not shared by Δ7-DA at equivalent concentrations [3]. For researchers targeting filarial DAF-12 signaling or the endogenous Δ4-DA pathway (the predominant DAF-12 ligand in mammalian serum), Δ4-DA offers species-matched pharmacology that Δ7-DA cannot fully recapitulate.

species-selective pharmacology nematode DAF-12 transactivation EC50

Δ4-DA vs. 27-Nor-Δ4-DA and 24-Hydroxy-4-Cholen-3-One: Agonist vs. Antagonist Pharmacology Defined by Side-Chain Structure

Side-chain modification of Δ4-DA fundamentally alters its functional activity at DAF-12. The truncated analog 27-nor-Δ4-DA retains agonist activity but with reduced potency (EC50 not explicitly reported but rescues daf-9 mutant Mig phenotype at higher concentrations) [1]. Shortening the side chain by removing the C27 carboxyl group yields 24-hydroxy-4-cholen-3-one (C24 alcohol), which acts as a pure DAF-12 antagonist in both in vitro transactivation and in vivo C. elegans development assays, blocking receptor activation rather than promoting it [2] [3]. Δ4-DA thus occupies a unique position as the full-efficacy agonist with the complete cholestenoic acid side chain, making it the reference ligand for studies requiring robust DAF-12 activation.

DAF-12 modulator side-chain SAR antagonist

Racemic Δ4-DA vs. (25S)-Δ7-DA: Practical Solubility and Formulation Advantages for C. elegans and Killifish Embryo Assays

Racemic Δ4-DA demonstrates solubility of 12.5 mg/mL in ethanol, 2.5 mg/mL in DMSO, and 5 mg/mL in DMF, with an aqueous solubility of 0.09 mg/mL in 1:10 ethanol:PBS (pH 7.2), enabling formulation for a wide range of in vitro and in vivo experiments . In functional assays, Δ4-DA rescues dauer-constitutive daf-9 mutant C. elegans to reproductive adulthood and induces escape trajectory in Austrofundulus limnaeus embryos at 75 µM [1]. While (25S)-Δ7-DA is 3.5-fold more potent on CelDAF-12 (EC50 23 nM vs. 81 nM for Δ4-DA racemate) [2], the racemic Δ4-DA provides sufficient potency coupled with well-characterized solubility and formulation parameters that are critical for consistent delivery in whole-organism studies.

solubility C. elegans dauer rescue killifish diapause

Validated Application Scenarios for Delta4-Dafachronic Acid Procurement


Filarial DAF-12 Activation and Host-Serum Mimicry Assays

Racemic Δ4-DA is the endogenous filarial DAF-12 ligand present in mammalian serum at ~4 nM, and at this concentration it fully activates DimDAF-12 and BmaDAF-12 in transactivation assays [1]. It also accelerates D. immitis iL3-to-L4 molting and restores development in charcoal-stripped serum, directly mimicking host-derived signals. Researchers studying filarial nematode development, host-parasite signaling, or anthelmintic target validation should procure racemic Δ4-DA as the physiologically relevant ligand.

C. elegans Dauer Formation and Lifespan Regulation Studies

Δ4-DA rescues the dauer-constitutive phenotype of daf-9 cytochrome P450 mutants, confirming its role as the endogenous DAF-12 agonist in C. elegans [2]. At 75 µM, it reliably promotes reproductive development and modulates lifespan pathways. For genetic screens, RNAi studies, or metabolomic profiling of dauer signaling, racemic Δ4-DA provides reproducible DAF-12 activation without the enantiomeric variability that could confound mutant rescue experiments.

Structure-Activity Relationship (SAR) Studies of DAF-12 Ligands

Because Δ4-DA possesses the full 3-keto-Δ4-cholestenoic acid scaffold and acts as a reference full agonist, it serves as the benchmark for evaluating novel DAF-12 modulators. Its well-characterized EC50 values across multiple species (CelDAF-12 81 nM, DimDAF-12 0.65 nM) enable quantitative comparison of synthetic analogs' potency, efficacy, and species selectivity [3]. Procurement of Δ4-DA as a control compound is essential for any SAR campaign aimed at developing species-selective DAF-12 agonists or antagonists.

Cross-Species Comparative Endocrinology of Nuclear Receptor Signaling

Δ4-DA uniquely activates both filarial (Dim, Bma) and non-filarial (Cel, Hco) DAF-12 receptors, albeit with species-dependent potency (EC50 range: 0.21–81 nM across Δ4-DA and Δ7-DA) [4]. For evolutionary biologists and comparative endocrinologists examining nuclear receptor ligand specificity across Nematoda, racemic Δ4-DA provides the most broadly applicable agonist tool, allowing direct potency comparisons within a single experimental framework.

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